(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine
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Description
The compound “4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime” is a chemical substance with the molecular formula C20H13Cl3N2O3S . It is also known by its synonym "(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine" .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H13Cl3N2O3S . It contains several functional groups, including a sulfanyl group attached to a 4-chlorophenyl group, a nitro group attached to a benzenecarbaldehyde group, and an oxime group attached to a 3,4-dichlorobenzyl group .Scientific Research Applications
Chemiluminescence in Organic Chemistry
The application of compounds similar to 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime in chemiluminescence has been explored. A study involving sulfanyl-substituted bicyclic dioxetanes, which are structurally related, demonstrated their ability to emit light upon decomposition. This principle is significant in understanding chemiluminescent reactions in organic chemistry (Watanabe et al., 2010).
Development of Aromatic Polyimides
Research on thiophenyl-substituted benzidines, which bear resemblance to the compound , has led to the synthesis of transparent aromatic polyimides. These materials are notable for their high refractive index and small birefringence, making them potentially useful in optical and electronic applications (Tapaswi et al., 2015).
Insecticide Intermediate Synthesis
The compound's related structures have been used in the synthesis of insecticide intermediates. An example is the synthesis of 4-chlorophenyl cyclopropyl ketone, an intermediate for flucycloxuron, demonstrating the relevance of similar compounds in pesticide development (Gao Xue-yan, 2011).
Synthesis of Aromatic Diketoximes
The synthesis of aromatic diketoximes, including compounds structurally related to 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime, has been explored for their potential use in creating complex polyesters and polypyrroles. This research has implications for fine organic synthesis and the development of materials with biocidal properties (Musaev et al., 2020).
Carbonic Anhydrase Inhibition
Studies have also investigated compounds with sulfonamide functionality, similar to the target compound, for their potential as carbonic anhydrase inhibitors. This research is important for understanding the therapeutic applications of these compounds (Sapegin et al., 2018).
Synthesis of Nitrosopyrazole
Research into the synthesis of substituted nitrosopyrazoles, which share some structural characteristics with the target compound, has been conducted. This work contributes to the broader understanding of organic synthesis and the potential for developing new compounds with varied applications (Diana et al., 2018).
Properties
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O3S/c21-15-3-5-16(6-4-15)29-20-8-2-13(10-19(20)25(26)27)11-24-28-12-14-1-7-17(22)18(23)9-14/h1-11H,12H2/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDQBPAVJHZJDM-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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